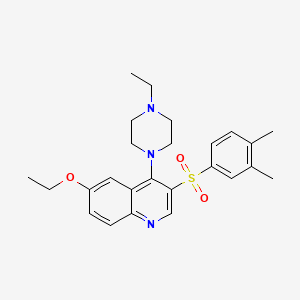

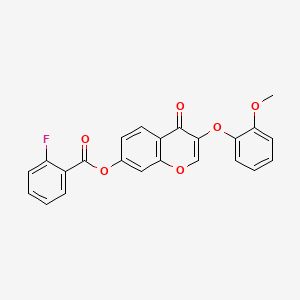

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

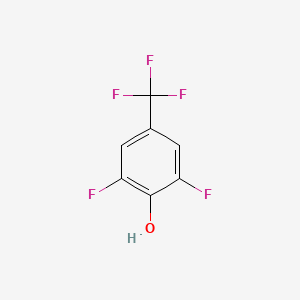

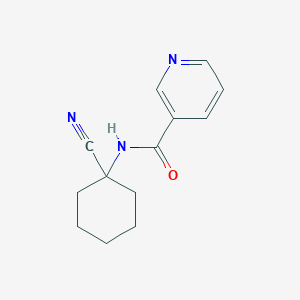

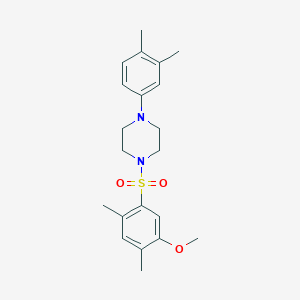

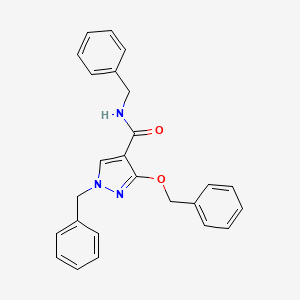

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-7-yl core, followed by the introduction of the methoxyphenoxy and 2-fluorobenzoate groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-7-yl group would form a bicyclic structure, while the methoxyphenoxy and 2-fluorobenzoate groups would add additional complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The ether linkage in the methoxyphenoxy group could potentially be cleaved under acidic conditions, while the ester linkage in the 2-fluorobenzoate group could be hydrolyzed under both acidic and basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Transformation Mechanisms in Anaerobic Environments

Studies utilizing analogues similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate have explored the anaerobic transformation of phenolic compounds. Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate via para-carboxylation in an anaerobic, phenol-degrading consortium, identifying the accumulation of fluorobenzoic acids from fluorophenol transformations, which elucidates the pathway of phenol degradation under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Synthesis and Chemical Reactions

Planchenault, Dhal, and Robin (1995) reported on the use of redox couples in fluoro acid medium for the oxidative coupling of bisbenzocyclooctadiene lignan precursors, which is relevant for synthetic applications involving complex molecular frameworks similar to the compound (Planchenault, Dhal, & Robin, 1995).

Fluorescent Probes for Sensing Applications

Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) developed fluorescent probes based on structures including elements of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate for sensing magnesium and zinc cations, demonstrating the compound's potential in developing sensitive and selective fluorescent sensors for metal ions (Tanaka et al., 2001).

Nucleic Acid Synthesis

Mishra and Misra (1986) utilized a protective group strategy involving elements similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate for the synthesis of oligodeoxyribonucleotide, highlighting the compound's utility in nucleic acid chemistry and potential applications in genetics and biotechnology (Mishra & Misra, 1986).

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FO6/c1-27-18-8-4-5-9-19(18)30-21-13-28-20-12-14(10-11-16(20)22(21)25)29-23(26)15-6-2-3-7-17(15)24/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFOVGUZUZRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)